![molecular formula C23H25N5O3S B7690786 N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7690786.png)
N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evolution
The compound belongs to the class of quinolinyl-pyrazoles , which have seen a dramatic increase in study due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies, and the synthesized molecules are screened for their efficacy against typical drugs in the market .
Bioactive Quinolinyl-Pyrazole Heterocycle
The compound is a type of bioactive quinolinyl-pyrazole heterocycle. These compounds are compared with standard drug-associated/having efficient molecules . The review suggests that these compounds could be less toxic and more potent for the treatment of various health threats .
N-Alkyl Derivatives
The compound is a type of N-alkyl derivative of pyrazolo[3,4-b]-quinoline . These derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .
Molecular Structure
The molecular formula of the compound is C22H21FN4O with an average mass of 376.427 Da and a monoisotopic mass of 376.169952 Da .
Commercial Availability
The compound is commercially available and can be purchased from suppliers such as Smolecule.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Mode of Action
It is known that the compound is synthesized from a fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline . This synthesis involves a sequential opening/closing cascade reaction .
Biochemical Pathways
Similar compounds have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to have antibacterial, antiviral, antifungal, and antitumor activity .
properties
IUPAC Name |
N-[4-[(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-4-5-12-28-23-20(14-17-7-6-15(2)13-21(17)25-23)22(26-28)27-32(30,31)19-10-8-18(9-11-19)24-16(3)29/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTLIYKBOUAMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.